molecular formula C10H14O4 B13793336 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one CAS No. 72269-65-9

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one

Cat. No.: B13793336
CAS No.: 72269-65-9
M. Wt: 198.22 g/mol
InChI Key: LDUCJUWVVJOBAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one typically involves the reaction of oxolanone derivatives with acetylating agents and prop-2-enoxymethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The prop-2-enoxymethyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions .

Properties

CAS No.

72269-65-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one

InChI

InChI=1S/C10H14O4/c1-3-4-13-6-8-5-9(7(2)11)10(12)14-8/h3,8-9H,1,4-6H2,2H3

InChI Key

LDUCJUWVVJOBAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(OC1=O)COCC=C

Origin of Product

United States

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